methyl 4-fluoropiperidine-2-carboxylate
Overview
Description
Methyl 4-fluoropiperidine-2-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The fluorine atom attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoropiperidine-2-carboxylate typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable piperidine precursor under specific conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoropiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or thiols can replace the fluorine atom.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Methyl 4-fluoropiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoropiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoropiperidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoropyridine-4-carboxylate
- Methyl 2-fluoroisonicotinate
- 4-Bromo-2-fluoropyridine
Uniqueness
Methyl 4-fluoropiperidine-2-carboxylate is unique due to its piperidine ring structure combined with a fluorine atom. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its enhanced stability and reactivity make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-fluoropiperidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h5-6,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWAXZMKMBPYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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